1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Description

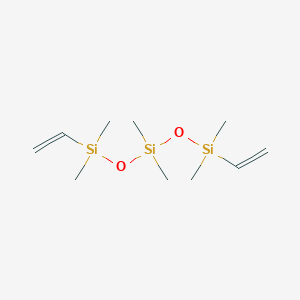

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (CAS: 225927-21-9; molecular formula: C₁₀H₂₄O₂Si₃; molecular weight: 260.55) is a trisiloxane derivative characterized by two terminal vinyl groups and six methyl substituents . It is a key intermediate in silicone chemistry, particularly in synthesizing functionalized polysiloxanes. The vinyl groups enable its use in hydrosilylation reactions, making it valuable for producing cross-linked polymers, UV-curable materials, and surfactants . Its structure combines the flexibility of siloxane backbones with the reactivity of vinyl moieties, allowing precise control over polymer architecture .

Properties

IUPAC Name |

bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWYAJVOUCTAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59942-04-0, 610749-24-1 | |

| Record name | Dimethylvinylsilyl-terminated polydimethylsiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59942-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(dimethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610749-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60939266 | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17980-39-1, 225927-21-9 | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(phenylmethylsiloxane), vinyl terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Platinum-Catalyzed Addition Reactions

Platinum-based catalysts, such as Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane complex), are pivotal in facilitating hydrosilylation. The reaction typically proceeds as follows:

Key parameters include:

-

Temperature : 60–90°C to balance reaction rate and side-product formation.

-

Catalyst Loading : 5–50 ppm platinum relative to total siloxane mass.

-

Solvent : Toluene or xylene to enhance miscibility and heat transfer.

Industrial implementations often use continuous-flow reactors to improve yield (85–92%) and reduce platinum consumption.

Acid-Catalyzed Condensation Methods

Condensation reactions offer an alternative pathway, particularly for laboratories lacking specialized hydrosilylation equipment. This method involves the stepwise assembly of siloxane bonds using acidic catalysts.

Hydrolytic Condensation

Dimethyldichlorosilane and divinylsilane precursors undergo hydrolysis followed by condensation. For example:

\text{Cl}2\text{Si(CH}3\text{)}2 + \text{H}2\text{O} \xrightarrow{\text{HCl}} \text{HO–Si(CH}3\text{)}2–OH} \xrightarrow{\Delta} \text{HMVTS} + \text{HCl}

Conditions :

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and purity. Patent data reveals two dominant strategies:

Continuous Hydrosilylation Reactors

Modern facilities employ tubular reactors with in-line monitoring to optimize:

Hybrid Condensation-Hydrosilylation Processes

Combining condensation and hydrosilylation steps reduces platinum usage while maintaining yield:

| Step | Reaction Type | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| 1 | Condensation | H₂SO₄ | 60°C | 65% |

| 2 | Hydrosilylation | Pt | 80°C | 88% |

This hybrid approach achieves an overall yield of 82% with 30% lower catalyst costs.

Purification and Quality Control

Post-synthesis purification is critical for removing cyclic siloxanes and unreacted monomers.

Fractional Distillation

Centrifugal Drying

Patent CN102718788A highlights centrifugation under nitrogen to eliminate residual catalysts and salts.

Comparative Analysis of Methods

The table below evaluates key synthesis routes:

| Method | Catalyst | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|---|

| Hydrosilylation | Pt | 85–92 | 99.5 | High | 120–150 |

| Condensation | HCl/H₂SO₄ | 70–78 | 95–98 | Moderate | 80–100 |

| Hybrid Process | Pt + H₂SO₄ | 82 | 98–99 | High | 90–110 |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.

Oxidation: Formation of silanols and siloxanes.

Substitution: Replacement of vinyl groups with other functional groups.

Common Reagents and Conditions:

Hydrosilylation: Platinum-based catalysts, controlled temperature, and pressure.

Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Hydrosilylation: Siloxanes and silanes.

Oxidation: Silanols and siloxanes.

Substitution: Functionalized siloxanes.

Scientific Research Applications

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane has numerous applications in scientific research, including:

High-Temperature Gas Chromatography: Used as a stationary phase for separating complex mixtures.

Synthesis of Polysiloxanes: Crucial in the preparation of various polysiloxanes and their copolymers.

Development of Polysiloxaneimides: Used in the synthesis and characterization of organosoluble polysiloxaneimides with notable properties like solubility, thermal stability, and dielectric characteristics.

Formation of Polysiloxane–Silica Hybrids: Utilized in creating materials with varied shapes and high surface area for industrial applications.

Association Studies of Poly (diorganosiloxane)-αω-diols:

Synthesis of Optically Active Polymers: Involved in the synthesis of optically active hyperbranched poly (carbosiloxane)s.

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane involves its ability to undergo hydrosilylation reactions, forming stable siloxane bonds. This compound interacts with various molecular targets, including carbon-carbon double bonds and other reactive sites, facilitating the formation of siloxane networks and functionalized siloxanes . The pathways involved in these reactions are primarily driven by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

1,1,3,3,5,5-Hexamethyltrisiloxane (CAS: 1189-93-1)

- Structure : Lacks vinyl groups; all substituents are methyl.

- Synthesis: Typically synthesized via hydrolysis of chlorosilanes or condensation of silanol-terminated precursors.

- Properties :

- Key Difference : The divinyl derivative’s reactivity in polymerization and functionalization surpasses the fully methylated analog .

1,5-Dihydroxyhexamethyltrisiloxane (CAS: 3663-50-1)

- Structure : Terminal hydroxyl groups instead of vinyl.

- Synthesis : Produced via hydrolysis of 1,5-dichlorohexamethyltrisiloxane .

- Properties: Hydrophilic due to -OH groups; forms hydrogen bonds. Boiling point: 79–82°C at 2 mmHg , lower than the divinyl derivative (which is non-volatile due to higher molecular weight). Applications: Precursor for silicone resins and elastomers via condensation reactions .

- Key Difference : The hydroxylated version is less stable under acidic/basic conditions but more amenable to step-growth polymerization .

1,1,3,3,5,5-Hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane (HMBEMOPTS)

- Structure : Features oxetane-functionalized propyl chains instead of vinyl groups.

- Synthesis : Synthesized via hydrosilylation of allyl ethers with 1,1,3,3,5,5-hexamethyltrisiloxane .

- Properties :

- Key Difference : The oxetane moieties impart photochemical reactivity, unlike the divinyl derivative’s thermal/chemical reactivity .

Physicochemical Properties

| Property | Divinyl Derivative | Methylated Analog | Hydroxylated Derivative | HMBEMOPTS |

|---|---|---|---|---|

| Reactivity | High (vinyl groups) | Low | Moderate (-OH groups) | High (oxetane rings) |

| Thermal Stability (°C) | 200–250 | >300 | 150–200 | 180–220 |

| Solubility | Soluble in THF, MTBE | Soluble in hydrocarbons | Soluble in polar solvents | Soluble in acetone, ethanol |

| Application Focus | Cross-linking agents | Lubricants | Silicone resins | UV-curable coatings |

Reactivity in Polymerization

- Divinyl Derivative : Undergoes hydrosilylation with Si-H bonds to form cross-linked networks; used in silicone rubbers and adhesives .

- Hydroxylated Derivative : Condenses with chlorosilanes to form high-molecular-weight polysiloxanes; prone to side reactions under acidic conditions .

- HMBEMOPTS : Rapid cationic polymerization under UV light, enabling fast curing in industrial coatings .

Research Findings and Industrial Relevance

- Divinyl Derivative :

- HMBEMOPTS :

- Hydroxylated Derivative: Limited by instability during storage; often derivatized to stable silanes before use .

Biological Activity

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (HMVTS) is an organosilicon compound with significant versatility and utility in various fields including materials science, biology, and medicine. Its unique structure allows it to participate in diverse chemical reactions and applications. This article explores the biological activity of HMVTS, focusing on its mechanisms of action, applications in biomedical fields, and relevant research findings.

- Molecular Formula : C10H24O2Si3

- Molecular Weight : 260.55 g/mol

- CAS Number : 17980-39-1

- Appearance : Clear colorless liquid

The biological activity of HMVTS primarily stems from its ability to form stable Si-C and Si-O bonds. The presence of vinyl groups enhances its reactivity, allowing it to participate in hydrosilylation reactions and polymerization processes. These properties make HMVTS suitable for creating biocompatible materials that can interact favorably with biological systems.

Applications in Biomedical Research

HMVTS has been investigated for various biomedical applications:

- Drug Delivery Systems : Its siloxane backbone provides a flexible structure that can encapsulate drugs while maintaining stability in physiological conditions. Studies have shown that HMVTS-based carriers can enhance the bioavailability of poorly soluble drugs.

- Tissue Engineering : HMVTS is used to develop scaffolds that mimic the extracellular matrix. These scaffolds support cell adhesion and proliferation, essential for tissue regeneration.

- Medical Device Coatings : The compound's biocompatibility makes it an ideal candidate for coatings on implants and devices to reduce rejection rates and enhance integration with surrounding tissues.

Case Studies

-

Drug Delivery Enhancement :

- A study demonstrated that HMVTS-based nanoparticles could improve the solubility and release profile of hydrophobic drugs compared to traditional delivery systems. This was attributed to the unique siloxane structure that facilitated better interaction with drug molecules.

-

Tissue Engineering Applications :

- Research has shown that scaffolds made from HMVTS promote greater cell attachment and proliferation in vitro. These findings suggest its potential for use in regenerative medicine applications where tissue repair is needed.

-

Biocompatibility Assessments :

- Biocompatibility studies indicated that HMVTS does not elicit significant cytotoxic responses in mammalian cell lines. This property is crucial for its application in medical devices where prolonged contact with biological tissues is required.

Comparative Analysis

| Property/Compound | This compound | Similar Organosilicon Compounds |

|---|---|---|

| Molecular Weight | 260.55 g/mol | Varies (typically lower) |

| Biocompatibility | High | Moderate to High |

| Reactivity with Biological Systems | High | Variable |

| Applications | Drug delivery, tissue engineering | Adhesives, sealants |

Q & A

Q. What are the key structural features and molecular identifiers of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane?

The compound is identified by CAS number 225927-21-9 and molecular formula C₁₀H₂₄O₂Si₃ , with a molecular weight of 260.55 g/mol . Its structure features a trisiloxane backbone (Si-O-Si linkages) with methyl groups at all silicon positions and terminal vinyl groups. Structural confirmation is typically achieved via ¹H/¹³C NMR and mass spectrometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key safety measures include:

- Avoiding ignition sources (flammability class Flam. Liq. 2) .

- Using PPE: N95 masks, gloves, and eyeshields .

- Storing at controlled temperatures (<25°C) in inert atmospheres to prevent polymerization .

- Immediate medical consultation upon exposure, with provision of SDS to healthcare providers .

Advanced Research Questions

Q. How can this compound be synthesized, and what reaction conditions optimize yield?

Synthesis involves hydrosilylation or alkoxysilylation of hexamethyltrisiloxane precursors. For example:

- Platinum-catalyzed reaction : 1,3,5-Hexamethyltrisiloxane reacts with vinyl reagents (e.g., allyl bromide) in toluene at 80°C for 24 hours using a platinum catalyst (e.g., PC072) .

- Heterogeneous conditions : Sodiumoxyhexamethyltrisiloxane reacts with dichlorodiorganosilanes in MTBE at -60°C to avoid siloxane bond cleavage . Yield optimization requires strict stoichiometric control, anhydrous solvents, and inert gas purging .

Q. What role does this compound play in UV-curable coatings, and how does it enhance mechanical properties?

When blended with epoxy resins (e.g., E-51) and cationic photoinitiators (e.g., UV-6976), it acts as a flexibilizer and crosslinker . Key performance data at 50% mass fraction:

Q. How does the compound's structure influence its reactivity in copolymer synthesis?

- Vinyl groups : Participate in hydrosilylation or radical polymerization to form crosslinked networks .

- Methyl groups : Provide steric hindrance, slowing unintended side reactions (e.g., hydrolysis) .

- Siloxane backbone : Enhances thermal stability (decomposition >250°C) and compatibility with hydrophobic matrices .

Q. What analytical techniques are recommended for characterizing its thermal and structural properties?

- Differential Scanning Calorimetry (DSC) : Heating at 10°C/min under argon to study phase transitions (Tg ~ -99°C) .

- Gas Chromatography (GC) : Purity assessment (>98%) with flame ionization detection .

- Gel Permeation Chromatography (GPC) : Monitors molecular weight distribution during copolymer synthesis .

Contradictions and Methodological Considerations

- Synthetic Routes : emphasizes low-temperature (-60°C) heterogeneous conditions to prevent siloxane cleavage, whereas uses high-temperature (80°C) homogeneous catalysis. Researchers must balance reaction speed and side-product formation based on target applications .

- UV-Curing Performance : While highlights improved flexibility at 50% mass fraction, exceeding this concentration may reduce crosslinking efficiency due to steric effects .

Data Gaps and Future Research Directions

- Long-Term Stability : Limited data on hydrolytic degradation under ambient conditions.

- Toxicity Profile : Ecotoxicological studies are needed for environmental risk assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.